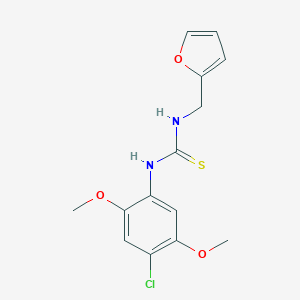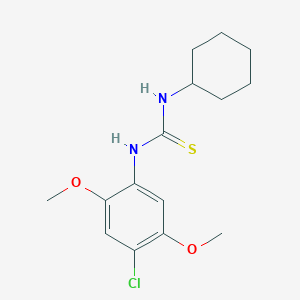
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival. Furthermore, it has been suggested that this compound may also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, leading to the improvement of cognitive function in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea has been reported to exhibit various biochemical and physiological effects. In addition to its antitumor and neuroprotective activities, this compound has been shown to possess antioxidant and anti-inflammatory properties. Moreover, it has been suggested that this compound may also modulate the expression of various genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea in lab experiments is its high potency and selectivity towards its target proteins. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea. One of the areas of interest is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in various diseases. Furthermore, the development of novel derivatives of 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea with improved pharmacokinetic properties and therapeutic efficacy is also an area of interest for future research.
In conclusion, 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea is a promising compound with potential applications in various fields, including medicinal chemistry, cancer research, and neuroprotection. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea involves the reaction of 2-aminobenzothiazole and 4-fluorobenzoyl chloride in the presence of a base. The resulting compound is then treated with methyl isocyanate to obtain the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea |
|---|---|
Formule moléculaire |
C15H12FN3OS |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C15H12FN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20) |
Clé InChI |
SGSWGKCDPPAZOY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)F |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)







![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)